molecular formula C13H9NO5 B2572980 4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid CAS No. 17504-07-3

4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid

Cat. No.: B2572980
CAS No.: 17504-07-3
M. Wt: 259.217
InChI Key: HBXBUWSUUCYRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid is a complex chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxyl group, a nitro group, and a carboxylic acid group attached to a biphenyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of biphenyl derivatives followed by hydroxylation and carboxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, alkylated, or other substituted biphenyl derivatives.

Scientific Research Applications

4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on cellular processes and potential as a bioactive compound.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The carboxylic acid group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3’-nitrobiphenyl-3-carboxylic acid: Shares a similar biphenyl structure with hydroxyl and nitro groups but differs in the position of these groups.

    3-Hydroxy-4-nitrobiphenyl-2-carboxylic acid: Another isomer with different positioning of functional groups, leading to distinct chemical and biological properties.

Uniqueness

4-Hydroxy-5-nitrobiphenyl-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-nitro-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXBUWSUUCYRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.